(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634485
InChI: InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+/t21-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C
Molecular Formula: C15H28N2O3S
Molecular Weight: 316.5 g/mol

(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13634485

Molecular Formula: C15H28N2O3S

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C15H28N2O3S
Molecular Weight 316.5 g/mol
IUPAC Name tert-butyl 4-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+/t21-/m0/s1
Standard InChI Key OSFSLHGOXVVNSS-HZBHDWBUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC(CC1)/C=N/[S@@](=O)C(C)(C)C
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₅H₂₈N₂O₃S, with a molar mass of 316.46 g/mol . Key structural features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position.

  • tert-Butyl carboxylate: A Boc (tert-butoxycarbonyl) protecting group at the 1-position of the piperidine ring.

  • Sulfinyl imine group: A chiral sulfinyl moiety (S-configuration) connected via an imine linkage (–N=CH–) to the piperidine ring .

The (S)-configuration at the sulfur atom is critical for its stereochemical behavior in asymmetric reactions .

Synthesis and Stereochemical Control

Synthetic Routes

The compound is synthesized via a multi-step process involving:

  • Formation of the sulfinyl imine: Reaction of tert-butyl piperidine-1-carboxylate with tert-butylsulfinamide in the presence of a dehydrating agent (e.g., Ti(OEt)₄) under anhydrous conditions .

  • Chiral induction: Use of enantiopure tert-butylsulfinamide ensures the (S)-configuration at the sulfur atom. Catalysts such as triphenylphosphine or diisopropyl azodicarboxylate enhance reaction efficiency .

A representative procedure involves :

  • Reactants: tert-Butyl piperidine-1-carboxylate (1.0 eq), (S)-tert-butylsulfinamide (1.2 eq).

  • Solvent: Tetrahydrofuran (THF) or toluene.

  • Conditions: Stirring at 60–80°C for 12–24 hours under nitrogen.

  • Yield: 60–75% after chromatographic purification .

Stereoselective Optimization

The stereochemical outcome is influenced by:

  • Lewis acids: Ti(OEt)₄ promotes imine formation with high diastereomeric excess (de > 90%) .

  • Solvent effects: Non-polar solvents (e.g., toluene) favor the (S)-configuration by stabilizing transition states through hydrogen bonding .

Applications in Asymmetric Synthesis

Chiral Building Block

The compound serves as a precursor for nitrogen-containing heterocycles and alkaloids. Key transformations include :

  • Grignard additions: Nucleophilic attack at the imine carbon generates chiral amines.

  • Reductive amination: Conversion to piperidine derivatives with retained stereochemistry.

Table 1: Representative Derivatives Synthesized from (S)-tert-Butyl 4-(((tert-Butylsulfinyl)imino)methyl)piperidine-1-carboxylate

DerivativeReaction ConditionsYield (%)Application
Chiral amineGrignard reagent, THF, −78°C85Pharmaceutical intermediates
AziridineLiHMDS, CH₂Cl₂, 0°C72Catalysis studies
SulfonamideR-SO₂Cl, Et₃N, RT68Enzyme inhibition assays

Biological Relevance

While direct biological data for this compound are sparse, structurally related sulfinyl imines exhibit:

  • Enzyme inhibition: Modulation of cytochrome P450 isoforms (e.g., CYP1A2) .

  • GPCR targeting: Potential agonism/antagonism of G-protein-coupled receptors implicated in metabolic disorders .

Research Frontiers and Challenges

Unresolved Questions

  • Catalytic asymmetric synthesis: Current methods rely on stoichiometric chiral auxiliaries. Developing catalytic enantioselective routes remains a priority .

  • In vivo pharmacokinetics: No data exist on absorption, distribution, or toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator